molecular formula C18H14N2O2 B189031 N-(4-phenoxyphenyl)nicotinamide CAS No. 255904-97-3

N-(4-phenoxyphenyl)nicotinamide

Cat. No. B189031
M. Wt: 290.3 g/mol
InChI Key: FQQSOTAZLMYVKZ-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)nicotinamide, also known as PPNA, is a chemical compound that belongs to the class of nicotinamide derivatives. It has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material sciences. PPNA has shown promising results in treating various diseases such as cancer, diabetes, and neurodegenerative disorders.

Mechanism Of Action

The exact mechanism of action of N-(4-phenoxyphenyl)nicotinamide is not fully understood. However, it is believed that N-(4-phenoxyphenyl)nicotinamide exerts its effects by inhibiting certain enzymes and signaling pathways. N-(4-phenoxyphenyl)nicotinamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. N-(4-phenoxyphenyl)nicotinamide has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway that plays a role in cell growth and differentiation.

Biochemical And Physiological Effects

N-(4-phenoxyphenyl)nicotinamide has been shown to have several biochemical and physiological effects. N-(4-phenoxyphenyl)nicotinamide has been shown to induce apoptosis, which is programmed cell death. N-(4-phenoxyphenyl)nicotinamide has also been shown to inhibit cell proliferation, which is the growth of cells. N-(4-phenoxyphenyl)nicotinamide has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. N-(4-phenoxyphenyl)nicotinamide has also been shown to have neuroprotective effects by protecting neurons from damage.

Advantages And Limitations For Lab Experiments

N-(4-phenoxyphenyl)nicotinamide has several advantages and limitations for lab experiments. The advantages of N-(4-phenoxyphenyl)nicotinamide include its high potency, selectivity, and low toxicity. N-(4-phenoxyphenyl)nicotinamide has also been shown to have good solubility in water, which makes it easier to work with in lab experiments. The limitations of N-(4-phenoxyphenyl)nicotinamide include its high cost and the limited availability of the compound.

Future Directions

There are several future directions for N-(4-phenoxyphenyl)nicotinamide research. One future direction is to study the potential of N-(4-phenoxyphenyl)nicotinamide as an anti-cancer agent. N-(4-phenoxyphenyl)nicotinamide has shown promising results in preclinical studies for the treatment of various types of cancer. Another future direction is to study the potential of N-(4-phenoxyphenyl)nicotinamide as a neuroprotective agent. N-(4-phenoxyphenyl)nicotinamide has been shown to have neuroprotective effects in preclinical studies and may have potential for the treatment of neurodegenerative disorders such as Alzheimer's disease. Another future direction is to study the potential of N-(4-phenoxyphenyl)nicotinamide as a photochromic material. N-(4-phenoxyphenyl)nicotinamide has been shown to have potential as a photochromic material, which could have applications in the field of material sciences.
Conclusion:
In conclusion, N-(4-phenoxyphenyl)nicotinamide is a chemical compound that has shown promising results in various fields such as medicinal chemistry, pharmaceuticals, and material sciences. N-(4-phenoxyphenyl)nicotinamide has been extensively studied for its potential applications in treating various diseases such as cancer, diabetes, and neurodegenerative disorders. N-(4-phenoxyphenyl)nicotinamide has several advantages and limitations for lab experiments and has several future directions for research.

Synthesis Methods

N-(4-phenoxyphenyl)nicotinamide can be synthesized using several methods such as the Suzuki coupling reaction, Buchwald-Hartwig amination, and Ullmann reaction. The most commonly used method for synthesizing N-(4-phenoxyphenyl)nicotinamide is the Suzuki coupling reaction. In this method, the reaction takes place between 4-phenoxyphenyl boronic acid and 3-chloronicotinamide in the presence of a palladium catalyst.

Scientific Research Applications

N-(4-phenoxyphenyl)nicotinamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material sciences. In medicinal chemistry, N-(4-phenoxyphenyl)nicotinamide has shown promising results in treating various diseases such as cancer, diabetes, and neurodegenerative disorders. N-(4-phenoxyphenyl)nicotinamide has also been studied for its potential as an anti-inflammatory agent. In pharmaceuticals, N-(4-phenoxyphenyl)nicotinamide has been studied for its potential in drug delivery systems. In material sciences, N-(4-phenoxyphenyl)nicotinamide has been studied for its potential as a photochromic material.

properties

CAS RN

255904-97-3

Product Name

N-(4-phenoxyphenyl)nicotinamide

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

N-(4-phenoxyphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C18H14N2O2/c21-18(14-5-4-12-19-13-14)20-15-8-10-17(11-9-15)22-16-6-2-1-3-7-16/h1-13H,(H,20,21)

InChI Key

FQQSOTAZLMYVKZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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